![molecular formula C15H16N2O5 B2995342 [2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate CAS No. 1795030-85-1](/img/structure/B2995342.png)
[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. Oxazole rings are found in many biologically active compounds and are used as intermediates in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The compound likely has a planar structure due to the conjugation in the oxazole ring. The presence of the oxazole ring and the ester group would also result in polar characteristics, which could affect its solubility and reactivity .Chemical Reactions Analysis
Oxazoles can undergo a variety of chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution. The exact reactions this compound can undergo would depend on the specific substituents and their positions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the oxazole ring and the ester group could result in polar characteristics, affecting its solubility and reactivity .Scientific Research Applications
Novel Preparation Methods
- Research on the synthesis of oxazolo[4,5-c]pyridines and imidazo[4,5-c]pyridines provides insights into cyclizing o-disubstituted aminopyridines. This methodology could be relevant for the synthesis of complex molecules including oxazole derivatives, which are structurally related to the compound of interest (Katner & Brown, 1990).
Antimicrobial and Anticancer Applications
- Synthesis and evaluation of new iminothiazolidin-4-one acetate derivatives as aldose reductase inhibitors indicate potential for the development of novel drugs for treating diabetic complications. This suggests that structurally related compounds could also be explored for therapeutic applications (Ali et al., 2012).
- The preparation of a Z-isomer crucial for cephem antibiotics showcases a method that could be adapted for synthesizing and modifying compounds with potential antibiotic properties (Tatsuta et al., 1994).
Synthon for Synthesis of 2H-Pyran-2-ones
- The use of 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone for generating 2H-pyran-2-ones indicates the utility of oxazolone derivatives as synthons in organic synthesis. This might extend to the compound for the synthesis of related structures (Kočevar et al., 1992).
Antimicrobial Activities
- Synthesis of 1,2,4-triazole derivatives and their evaluation for antimicrobial activities suggest a framework for developing compounds with potential applications in combating microbial infections. This could be relevant for exploring the antimicrobial properties of the specified compound (Bektaş et al., 2007).
Herbicidal Activities
- The design and synthesis of triazolinone derivatives as Protox inhibitors, with some showing notable herbicidal activities, imply that related compounds could be investigated for agricultural applications. This opens the door for researching the herbicidal potential of the compound of interest (Luo et al., 2008).
Future Directions
properties
IUPAC Name |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-10-7-13(17-22-10)16-14(18)9-21-15(19)8-11-5-3-4-6-12(11)20-2/h3-7H,8-9H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQSMZYNJVQLRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

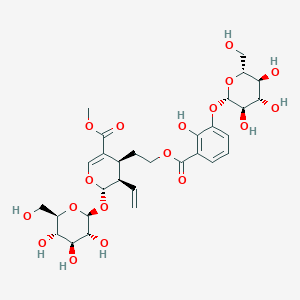
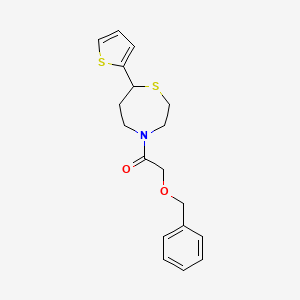
![3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2995261.png)
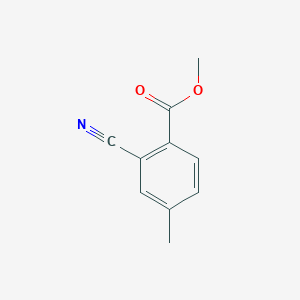
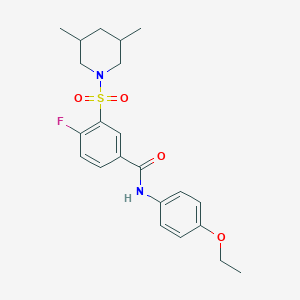
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2995269.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2995272.png)
![2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2995273.png)
![(Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2995274.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2995275.png)
![N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide](/img/structure/B2995276.png)
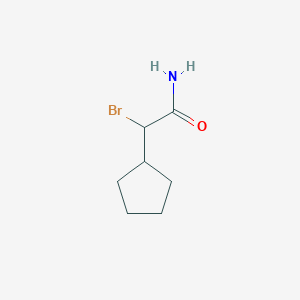
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B2995280.png)
![N-(benzo[d]thiazol-2-yl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2995281.png)